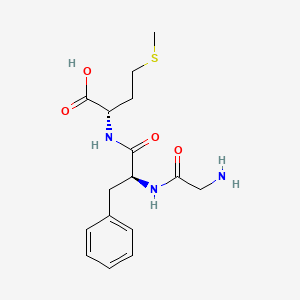

Glycyl-L-phenylalanyl-L-methionine

Description

Structure

3D Structure

Properties

CAS No. |

72072-08-3 |

|---|---|

Molecular Formula |

C16H23N3O4S |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C16H23N3O4S/c1-24-8-7-12(16(22)23)19-15(21)13(18-14(20)10-17)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 |

InChI Key |

MXIULRKNFSCJHT-STQMWFEESA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyl L Phenylalanyl L Methionine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated production of polypeptides with high purity and yield. core.ac.ukpeptide.com In SPPS, the peptide chain is assembled step-by-step while one end is attached to an insoluble polymeric support. core.ac.uk This method simplifies the purification process, as excess reagents and byproducts can be easily washed away. creative-peptides.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. chempep.comnih.gov The Fmoc group is stable to acids and can be selectively removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com

A typical Fmoc-based protocol for elongating a tripeptide like Gly-Phe-Met involves the following iterative steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% piperidine solution in DMF. uci.edu

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproduct. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin-bound peptide. creative-peptides.com

Washing: The resin is washed again to remove excess reagents and byproducts. creative-peptides.com

This cycle is repeated until the desired tripeptide sequence is assembled.

A significant challenge in Fmoc-based synthesis is the potential for aspartimide formation when aspartic acid is present in the sequence. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to a mixture of undesired byproducts. nih.govpeptide.com To mitigate this, strategies such as adding formic acid to the piperidine solution can be employed to reduce the basicity of the deprotection step. acs.org

The choice of resin is critical for a successful SPPS and depends on the desired C-terminal functionality of the peptide. peptide.com For a peptide with a C-terminal carboxylic acid, like Gly-Phe-Met, Wang resin or 2-chlorotrityl chloride resin are common choices. peptide.combiotage.comfluorochem.co.uk Rink amide resin is used when a C-terminal amide is desired. biotage.comfluorochem.co.uk The resin's properties, such as its swelling capacity, also influence the reaction kinetics. peptide.com

Table 1: Common Resins for Fmoc-Based Solid-Phase Peptide Synthesis

| Resin | C-Terminal Functionality | Cleavage Conditions | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Concentrated Trifluoroacetic Acid (TFA) biotage.com | Commonly used, but loading the first amino acid can be challenging. biotage.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mildly acidic (e.g., 1-3% TFA) biotage.com | Reduces racemization risk during the first amino acid loading and allows for the synthesis of fully protected peptide fragments. peptide.combiotage.com |

| Rink Amide Resin | Amide | Concentrated TFA biotage.com | Easier to work with for the first amino acid loading compared to Wang resin. biotage.com |

| Sieber Amide Resin | Amide | Mildly acidic biotage.com | Suitable for peptides with bulky C-terminal amino acids. biotage.com |

The efficiency of the coupling reaction is enhanced by the use of coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. creative-peptides.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Description | Applications |

|---|---|---|

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | High coupling efficiency and forms stable intermediates, minimizing side reactions. creative-peptides.com | Particularly effective for longer peptides where high coupling efficiency is crucial. creative-peptides.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | One of the earliest and highly effective coupling reagents. creative-peptides.com | General peptide synthesis. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble coupling reagent. creative-peptides.com | Suitable for reactions in aqueous or mixed-aqueous solvents, beneficial for peptides sensitive to organic solvents. creative-peptides.com |

Solution-Phase Peptide Synthesis Approaches for Glycyl-L-phenylalanyl-L-methionine

Solution-phase peptide synthesis (SPPS) predates solid-phase methods and remains a valuable technique, particularly for large-scale synthesis and the preparation of short peptides or peptide fragments. In this approach, the peptide is synthesized in a homogenous reaction mixture. ekb.eg

The fundamental principle involves the formation of a peptide bond between two amino acids, where the amino group of one and the carboxyl group of the other are temporarily blocked by protecting groups to prevent unwanted side reactions. ekb.eg The formation of the amide bond is a condensation reaction that requires activation of the carboxyl group to overcome the thermodynamic barrier. ekb.eg

A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each step, ensuring the quality of the final product. However, it is generally more time-consuming and labor-intensive than SPPS.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Tripeptide Assembly

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.govnih.gov This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, environmental benignity, and the avoidance of extensive protection and deprotection steps. nih.govnih.gov

Enzymes such as papain, α-chymotrypsin, and trypsin have been used for peptide synthesis. nih.gov The success of chemoenzymatic synthesis often depends on optimizing reaction conditions like pH, temperature, and substrate concentration. nih.gov Recent advancements have expanded the scope of this method through the use of engineered enzymes, substrate mimetics, and novel reaction media like ionic liquids. nih.govnih.gov For instance, di- and tri-peptide ethyl esters have been successfully polymerized using papain. rsc.orgrsc.org

Purification and Isolation Methodologies for Glycyl-L-phenylalanyl-L-methionine Purity Assessment

After synthesis, the crude peptide must be purified to remove byproducts, unreacted starting materials, and other impurities. A common and effective method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in their hydrophobicity.

The purity of the final Gly-Phe-Met product is typically assessed using analytical techniques such as:

Analytical RP-HPLC: To determine the percentage of the desired peptide in the sample.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Amino Acid Analysis: To verify the amino acid composition and stoichiometry of the peptide.

For instance, in the purification of L-phenylalanine, a multi-step process involving ultrafiltration, activated carbon adsorption, and ion exchange chromatography has been shown to yield a product with 90-100% purity after a single crystallization step. google.com Similarly, the purity of enzymes like L-methionine γ-lyase can be confirmed using techniques like SDS-PAGE and UV-visible spectroscopy. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glycyl-L-phenylalanyl-L-methionine |

| Piperidine |

| Dimethylformamide (DMF) |

| Trifluoroacetic Acid (TFA) |

| Formic Acid |

| O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Papain |

| α-Chymotrypsin |

| Trypsin |

| L-phenylalanine |

Structural Elucidation and Conformational Analysis of Glycyl L Phenylalanyl L Methionine

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for probing the structure of Glycyl-L-phenylalanyl-L-methionine in various states.

NMR spectroscopy is a powerful tool for determining the primary and secondary structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the sequence of amino acids can be confirmed, and the local conformation of the peptide backbone can be elucidated.

For Glycyl-L-phenylalanyl-L-methionine, 1H NMR and 13C NMR spectra provide characteristic signals for each residue. The chemical shifts of the alpha-protons (Hα) and amide protons (NH) are particularly sensitive to the local electronic environment and can indicate the presence of secondary structures such as turns or extended conformations. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all proton resonances within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-space proximities between protons, providing crucial distance constraints for determining the peptide's three-dimensional structure in solution.

| Proton | Glycine (B1666218) (Gly) | Phenylalanine (Phe) | Methionine (Met) |

| NH | 8.25 | 8.15 | 7.95 |

| Hα | 3.85 | 4.65 | 4.45 |

| Hβ | - | 3.10, 3.20 | 2.10, 2.20 |

| Hγ | - | - | 2.60 |

| Hδ | - | 7.20-7.35 (aromatic) | - |

| ε-CH3 | - | - | 2.15 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the peptide backbone, particularly the amide bonds. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the secondary structure of the peptide.

In the case of Glycyl-L-phenylalanyl-L-methionine, the amide I band in the IR spectrum typically appears in the region of 1630-1680 cm-1. The exact position of this band can distinguish between different conformations. For example, a band around 1650-1660 cm-1 is characteristic of a random coil or disordered structure, while a band closer to 1630 cm-1 would suggest the presence of a β-sheet-like conformation. Raman spectroscopy offers advantages in studying aqueous solutions due to the weak scattering of water.

| Vibrational Mode | Frequency Range (cm⁻¹) | Conformational Sensitivity |

| Amide I (C=O stretch) | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, random coil) |

| Amide II (N-H bend, C-N stretch) | 1500-1600 | Sensitive to secondary structure |

| Amide III (C-N stretch, N-H bend) | 1200-1300 | Provides information on backbone conformation |

Mass spectrometry is an essential technique for verifying the primary structure of peptides by providing an accurate molecular weight and fragmentation pattern. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptides.

For Glycyl-L-phenylalanyl-L-methionine, high-resolution mass spectrometry can confirm its monoisotopic mass with high accuracy. Tandem mass spectrometry (MS/MS) is used to sequence the peptide. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions (b- and y-ions) are produced. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the sequence Gly-Phe-Met. This technique is also highly sensitive for detecting any potential post-translational modifications, such as oxidation of the methionine residue.

Crystallographic Studies for Solid-State Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a static picture of the peptide's conformation. By growing a single crystal of Glycyl-L-phenylalanyl-L-methionine and diffracting X-rays through it, the electron density map can be calculated, and a detailed molecular model can be built.

Crystallographic studies can reveal the torsion angles (phi, psi, and omega) of the peptide backbone, the conformation of the side chains, and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. This information is crucial for understanding the preferred conformation of the peptide in a highly ordered environment and serves as a valuable benchmark for computational studies.

Computational Approaches to Conformational Landscape Exploration

Computational methods are used to explore the conformational flexibility and dynamics of peptides, providing insights that are complementary to experimental data.

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of peptides in solution. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the peptide over time, providing a detailed picture of its conformational landscape.

For Glycyl-L-phenylalanyl-L-methionine, MD simulations can be used to explore the range of accessible conformations, the transitions between different states, and the influence of the solvent on the peptide's structure. These simulations can help to interpret experimental data from techniques like NMR by providing a dynamic model of the peptide's behavior in solution. The flexibility of the glycine residue and the rotational freedom of the phenylalanine and methionine side chains can be quantitatively assessed.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties and stability of Glycyl-L-phenylalanyl-L-methionine. While specific comprehensive studies on this exact tripeptide are limited, insights can be drawn from theoretical analyses of its constituent amino acids and related peptides.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. For peptides, DFT calculations can reveal details about the distribution of electron density, the nature of chemical bonds, and the energies of different conformations. These calculations often employ basis sets like 6-31G* to provide a balance between accuracy and computational cost.

The stability of different conformers of a peptide is determined by a complex interplay of factors, including intramolecular hydrogen bonds, steric hindrance, and electrostatic interactions. For instance, studies on similar tripeptides, such as those with the general structure Gly-Xxx-Gly, have shown that the side chain of the central amino acid (in this case, phenylalanine) significantly influences the conformational preferences of the entire molecule. The bulky and aromatic nature of the phenylalanine side chain, coupled with the flexible glycine and the sulfur-containing methionine, contributes to a unique conformational energy landscape.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations on Related Peptides

| Property | Typical Calculated Value (Arbitrary Units) | Significance |

| Dipole Moment | ~2-5 Debye | Indicates the overall polarity of the molecule, which is crucial for its interactions with polar solvents like water and with other polar molecules. |

| HOMO-LUMO Gap | ~5-7 eV | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and electronic stability. |

| Total Energy | Varies | The calculated total energy allows for the comparison of the relative stabilities of different conformations. Lower energy conformers are more stable and thus more likely to be populated. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient and are therefore prone to specific types of interactions. |

Note: The values in this table are representative and are based on general findings for similar peptides. Specific values for Glycyl-L-phenylalanyl-L-methionine would require dedicated computational studies.

Analysis of Backbone Dihedral Angles (Ramachandran Plot) for Glycyl-L-phenylalanyl-L-methionine

The conformation of a peptide backbone is largely defined by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). The Ramachandran plot is a fundamental tool that visualizes the sterically allowed and disallowed regions for these angles, providing a clear picture of the conformational space available to a peptide.

Glycine (Gly): As the simplest amino acid with only a hydrogen atom as its side chain, glycine exhibits the greatest conformational flexibility. Its Ramachandran plot shows populated regions in all four quadrants, including areas that are sterically hindered for all other amino acids. youtube.com

L-Phenylalanine (Phe): The bulky aromatic side chain of phenylalanine restricts its conformational freedom. Its allowed regions in the Ramachandran plot are primarily concentrated in the β-sheet and α-helical regions.

L-Methionine (Met): Methionine, with its flexible, unbranched side chain containing a sulfur atom, has conformational preferences similar to other amino acids with unbranched side chains, favoring the β-sheet and α-helical regions.

Table 2: Predicted Favorable Dihedral Angle Regions for Glycyl-L-phenylalanyl-L-methionine

| Residue | Predicted φ (phi) Range (°) | Predicted ψ (psi) Range (°) | Corresponding Secondary Structure Region |

| Glycine | -180 to 180 | -180 to 180 | Broadly distributed |

| Phenylalanine | -150 to -50 | +100 to +160 | β-sheet |

| -80 to -50 | -60 to -30 | Right-handed α-helix | |

| Methionine | -150 to -50 | +100 to +160 | β-sheet |

| -80 to -50 | -60 to -30 | Right-handed α-helix |

Note: This table presents predicted ranges based on the general conformational preferences of the individual amino acids. The actual populated regions for the tripeptide will be influenced by interactions between the residues.

Investigating the Intrinsic Rigidity and Flexibility of the Glycyl-L-phenylalanyl-L-methionine Tripeptide Motif

The intrinsic rigidity and flexibility of a peptide are critical determinants of its biological function, influencing how it interacts with binding partners and adapts its shape. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of peptides like Glycyl-L-phenylalanyl-L-methionine.

Table 3: Factors Influencing the Rigidity and Flexibility of Glycyl-L-phenylalanyl-L-methionine

| Feature | Contribution to Rigidity/Flexibility |

| Phenylalanine Side Chain | Rigidity: The bulky aromatic ring restricts the rotation of the φ and ψ dihedral angles and can participate in stabilizing intramolecular interactions. |

| Glycine Residue | Flexibility: The absence of a side chain allows for a much wider range of φ and ψ angles, acting as a flexible linker in the peptide backbone. |

| Methionine Side Chain | Flexibility: The linear and unbranched nature of the side chain allows for considerable conformational freedom. |

| Peptide Bonds | Rigidity: The partial double-bond character of the peptide bond restricts rotation, making the peptide backbone a series of planar units. |

| Solvent Environment | Flexibility/Rigidity: Interactions with solvent molecules, particularly water, can influence the formation of intramolecular hydrogen bonds and the overall conformational dynamics, sometimes leading to a more compact and rigid structure. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Profiling of Glycyl L Phenylalanyl L Methionine

Rational Design and Synthesis of Glycyl-L-phenylalanyl-L-methionine Analogues for SAR Probing

The journey to understanding the SAR of Glycyl-L-phenylalanyl-L-methionine begins with the rational design and synthesis of its analogues. This process is far from random; it is a calculated endeavor to probe the importance of each component of the tripeptide. Key strategies include:

Solid-Phase Peptide Synthesis (SPPS): This is the cornerstone of creating peptide analogues. lsu.edu It allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. lsu.edu The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), is crucial to ensure that reactions occur only at the desired positions. vaia.com The cleavage of the completed peptide from the resin is a critical final step. lsu.edu

Introduction of Non-natural Amino Acids: To expand the chemical diversity and explore novel interactions, non-natural amino acids can be incorporated. nih.gov This might involve using α,α-disubstituted amino acids or introducing side-chain modifications to enhance structural stability or introduce new functionalities. nih.govresearchgate.net

Conformational Constraints: Introducing conformational constraints, such as the use of α,β-unsaturated phenylalanine residues, can lock the peptide into a specific bioactive conformation, potentially increasing its affinity for a target receptor. nih.gov

The synthesis of these analogues provides a library of compounds that can be systematically tested to build a comprehensive SAR profile. For instance, creating analogues with substitutions at the Glycine (B1666218), Phenylalanine, or Methionine position can reveal which residues are critical for activity and which can be modified to improve properties like binding affinity or metabolic stability.

Systematic Amino Acid Substitution and Modification within the Tripeptide Sequence

Key findings from such studies on various peptides reveal important principles applicable to Glycyl-L-phenylalanyl-L-methionine:

Role of Aromatic Residues: The phenylalanine residue, with its aromatic side chain, is often crucial for binding interactions, potentially engaging in hydrophobic or cation-pi interactions with a biological target. researchgate.netmdpi.com Studies on other peptides have shown that substituting such residues can dramatically alter activity. mdpi.com

Impact of the N-terminal Glycine: The small and flexible glycine at the N-terminus may provide the necessary conformational freedom for the peptide to adopt its active shape. youtube.com Replacing it with bulkier amino acids could introduce steric hindrance and reduce activity.

Significance of the C-terminal Methionine: Methionine is an essential sulfur-containing amino acid involved in critical metabolic pathways. researchgate.net Its side chain can participate in hydrophobic interactions and is a precursor for important molecules like S-adenosylmethionine (SAM). nih.gov Substitution of methionine could affect not only the peptide's interaction with its direct target but also its metabolic fate and broader physiological effects. researchgate.netnih.gov Research on antioxidant tripeptides has highlighted the importance of the C-terminal residue, with amino acids like tyrosine, tryptophan, or cysteine at this position being favorable for antioxidant activity. nih.govnih.govacs.org

Table 1: Hypothetical Amino Acid Substitutions in Glycyl-L-phenylalanyl-L-methionine and Their Potential Impact on Activity

| Original Residue | Position | Substitution | Potential Impact on Activity | Rationale |

| Glycine | 1 (N-terminus) | Alanine | Potentially minor change in activity | Maintains small size, slight increase in hydrophobicity. |

| Glycine | 1 (N-terminus) | Valine | Likely decrease in activity | Increased bulk may cause steric hindrance. |

| Phenylalanine | 2 | Tyrosine | May maintain or enhance activity | Similar aromatic structure, adds a hydroxyl group for potential hydrogen bonding. |

| Phenylalanine | 2 | Alanine | Significant decrease in activity expected | Loss of the aromatic ring critical for binding interactions. |

| Methionine | 3 (C-terminus) | Leucine | Variable impact, depends on the specific biological target | Similar hydrophobicity but different side chain structure. |

| Methionine | 3 (C-terminus) | Cysteine | Could enhance antioxidant activity | Cysteine at the C-terminus is often favorable for antioxidant properties. acs.orgacs.org |

Application of Chemoinformatic Descriptors for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models aim to mathematically correlate the chemical structure of a compound with its biological activity. neovarsity.org For peptides like Glycyl-L-phenylalanyl-L-methionine, this involves characterizing the structure using numerical values known as molecular descriptors. acs.org

A wide array of descriptors can be employed:

0D and 1D Descriptors: These are the simplest, including molecular weight and counts of specific atoms or functional groups. nih.gov

2D Descriptors: These capture information about the molecule's topology, such as connectivity indices and topological polar surface area (TPSA). nih.govnumberanalytics.com

3D Descriptors: These account for the three-dimensional shape of the molecule, including properties like molecular shape and electrostatic potential. numberanalytics.com

Amino Acid Descriptors: For peptides, specific descriptors that characterize the properties of the constituent amino acids are particularly useful. These can include parameters for hydrophobicity, steric properties (like van der Waal's volume), and electronic properties. nih.gov The Z-scale descriptor, for example, uses three parameters to describe each amino acid. mdpi.com

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. neovarsity.org

Table 2: Common Chemoinformatic Descriptors for Peptide QSAR

| Descriptor Type | Examples | Information Captured |

| Constitutional (0D/1D) | Molecular Weight, Atom Count | Basic molecular composition |

| Topological (2D) | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices | 2D structural connectivity and polarity |

| Geometrical (3D) | Molecular Shape Indices | 3D conformation of the molecule |

| Physicochemical | LogP, pKa | Lipophilicity and acidity/basicity |

| Amino Acid Specific | Z-scales, VHSE scales | Properties of individual amino acids within the peptide sequence |

Predictive Modeling of Tripeptide Activity using QSAR Methodologies

Once descriptors are calculated, various statistical and machine learning methods can be used to build predictive QSAR models. nih.gov These models can then be used to predict the activity of new, unsynthesized tripeptides.

Commonly used methodologies include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.govnih.gov

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and they are correlated. nih.gov

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks. nih.govnih.gov

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. nih.govnih.gov

Deep Learning and Neural Networks: More advanced machine learning techniques, such as convolutional neural networks (CNN) and recurrent neural networks (RNN), are increasingly being used to predict peptide bioactivity. myfoodresearch.comoup.com

The reliability and predictability of these models are assessed through rigorous validation techniques, often using metrics like the squared correlation coefficient (R²) for the training set and a test set of compounds. nih.govnih.gov Successful QSAR models for antioxidant tripeptides have been developed with good reliability and predictability. nih.govnih.gov

Computational Approaches to Peptide Drug Design and Optimization Derived from Glycyl-L-phenylalanyl-L-methionine

The insights gained from SAR and QSAR studies of Glycyl-L-phenylalanyl-L-methionine provide a solid foundation for computational drug design and optimization. acs.org These in silico methods accelerate the discovery of new peptide-based drugs by reducing the need for extensive and time-consuming experimental screening. acs.org

Computational approaches include:

Virtual Screening: Using a validated QSAR model to predict the activity of a large virtual library of tripeptide analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. frontiersin.org

De Novo Design: Computational algorithms can design entirely new peptide sequences with desired properties, sometimes incorporating non-natural amino acids to enhance activity or stability. youtube.com

Molecular Docking: This technique predicts the preferred orientation of a peptide when bound to a specific protein target, providing insights into the binding mode and helping to rationalize the observed SAR. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the peptide and its interaction with a target protein over time, offering a more detailed understanding of the binding process and the conformational changes involved. youtube.com

These computational tools, informed by experimental data from SAR studies on foundational peptides like Glycyl-L-phenylalanyl-L-methionine, are revolutionizing the field of peptide drug discovery, making it a more rational and efficient process. nih.govanl.gov The development of unified deep-learning model architectures further simplifies and accelerates the creation of predictive models for bioactive peptide discovery. oup.comnih.govresearchgate.net

Biochemical Interactions and Enzymatic Dynamics of Glycyl L Phenylalanyl L Methionine

Non-Enzymatic Molecular Recognition and Binding

Beyond enzymatic degradation, the biological effects of Glycyl-L-phenylalanyl-L-methionine would depend on its ability to bind non-covalently to specific protein targets like receptors or channels.

The specific amino acid composition of the tripeptide provides distinct chemical features that can mediate receptor binding.

Phenylalanine and Cation-π Interactions : The aromatic side chain of the phenylalanine residue is capable of forming a cation-π interaction. This is a powerful non-covalent force where the electron-rich face of the aromatic ring interacts favorably with a cation. Studies on the glycine (B1666218) receptor have demonstrated that agonists form functionally important cation-π interactions with phenylalanine residues in the receptor's binding pocket. nih.gov Therefore, the phenylalanine in Glycyl-L-phenylalanyl-L-methionine could anchor the peptide to a receptor's binding site by interacting with a cationic group, such as a lysine (B10760008) or arginine residue. nih.gov

Methionine as a Contact Point : The methionine residue offers unique binding properties. It is relatively hydrophobic but also contains a flexible, sulfur-containing side chain. Photoaffinity labeling studies, a technique used to map ligand-receptor interactions, have surprisingly revealed that methionine residues are frequent points of contact for peptide ligands. researchgate.net This has led to the development of the "Methionine Proximity Assay," which leverages the unique reactivity of methionine to map binding interfaces. researchgate.net This suggests the C-terminal methionine of Glycyl-L-phenylalanyl-L-methionine could serve as a crucial docking point within a hydrophobic receptor pocket.

Glycine and Conformational Flexibility : The N-terminal glycine residue lacks a side chain, providing significant conformational flexibility to the peptide backbone. This allows the phenylalanine and methionine side chains to orient themselves optimally to fit into a specific binding pocket, facilitating a high-affinity interaction.

The binding of Glycyl-L-phenylalanyl-L-methionine to a protein target is a dynamic process characterized by specific structural and chemical complementarity. Peptides are ideal candidates for modulating protein-protein interactions (PPIs) because they can mimic the surface of one of the protein partners, effectively competing for the binding site. nih.gov

The interaction of the Gly-Phe moiety with Cathepsin C provides a well-studied model for the affinity of this peptide sequence. The crystal structure of Cathepsin C with a Gly-Phe-based inhibitor shows a precise fit, with the inhibitor making multiple hydrogen bonds and van der Waals contacts within the active site. nih.gov The affinity of this interaction is strong enough to facilitate enzymatic action or, in the case of an inhibitor, block it.

Coordination Chemistry with Metal Ions and Complex Formation

The coordination chemistry of peptides is a crucial area of bioinorganic chemistry, influencing their structure, stability, and biological function. While specific experimental studies on the coordination of Glycyl-L-phenylalanyl-L-methionine with metal ions are not extensively documented in the public domain, the potential interactions can be inferred from the known chemistry of its constituent amino acids and general principles of peptide-metal complex formation. nih.gov

Peptides offer several potential coordination sites for metal ions, including the N-terminal amino group, the C-terminal carboxylate group, peptide backbone amide groups, and the side chains of the amino acid residues. nih.gov In the case of Glycyl-L-phenylalanyl-L-methionine, the primary binding sites are expected to be the N-terminal glycine's amino group, the C-terminal methionine's carboxylate group, and the sulfur atom of the methionine side chain. The phenyl group of phenylalanine is generally not involved in coordination.

The formation of metal complexes is highly dependent on the pH of the solution, which dictates the protonation state of the functional groups. At physiological pH, the terminal amino group is typically protonated (NH3+) and the terminal carboxyl group is deprotonated (COO-).

Potential Coordination Modes:

Bidentate Chelation: A common mode of coordination for peptides involves the N-terminal amino group and the first peptide bond's carbonyl oxygen, forming a stable five-membered chelate ring with a metal ion.

Tridentate and Tetradentate Coordination: Depending on the metal ion and reaction conditions, further coordination can occur involving subsequent peptide bond nitrogens (after deprotonation) and the C-terminal carboxylate group. The sulfur atom of the methionine residue provides an additional soft donor site, which can participate in coordination, particularly with soft or borderline metal ions like copper(II) and palladium(II). researchgate.net

Research Findings on Related Complexes:

Studies on complexes of individual amino acids and smaller peptides provide insights into the potential behavior of Glycyl-L-phenylalanyl-L-methionine. For instance, research on copper(II) complexes with peptides containing methionine has shown the involvement of the thioether sulfur in coordination, often leading to the formation of stable complexes. mdpi.com Spectroscopic studies, such as IR and NMR, are instrumental in determining the coordination sites. In metal complexes of amino acids, a shift in the vibrational frequencies of the amino and carboxyl groups in IR spectra indicates their involvement in binding. researchgate.net

Below is a hypothetical data table illustrating potential coordination parameters for Glycyl-L-phenylalanyl-L-methionine with common biological metal ions, based on general principles.

| Metal Ion | Potential Coordinating Atoms | Likely Geometry | Potential Biological Relevance |

| Copper(II) | N-terminal NH₂, Peptide N, C-terminal COO⁻, Methionine S | Square planar or distorted octahedral | Redox activity, enzyme cofactor mimic |

| Zinc(II) | N-terminal NH₂, Peptide N, C-terminal COO⁻ | Tetrahedral or octahedral | Structural role, Lewis acid catalysis |

| Palladium(II) | N-terminal NH₂, Methionine S | Square planar | Model for platinum-based anticancer drugs |

| Nickel(II) | N-terminal NH₂, Peptide N, C-terminal COO⁻ | Octahedral | Component of some enzymes |

Advanced Analytical Methodologies for Tripeptide Detection and Characterization

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the definitive identification and quantification of tripeptides. This powerful technique couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. In the analysis of Glycyl-L-phenylalanyl-L-methionine, reversed-phase HPLC is often employed, where the tripeptide is separated based on its hydrophobicity.

Following chromatographic separation, the sample is introduced into the mass spectrometer. The parent ion of Glycyl-L-phenylalanyl-L-methionine, with a monoisotopic mass of 353.141 Da, is selected and subjected to collision-induced dissociation (CID). nih.gov This process fragments the peptide at its amide bonds, producing a characteristic pattern of b and y ions. For instance, the cleavage of the peptide bond between phenylalanine and methionine would yield specific fragment ions that are diagnostic for the sequence. The precise mass measurement of both the parent and fragment ions, achievable with high-resolution instruments like TOF or Orbitrap mass analyzers, allows for unambiguous identification. nih.gov

For quantification, methods such as Parallel Reaction Monitoring (PRM) can be utilized. nih.gov This targeted LC-MS/MS approach offers high specificity and sensitivity for measuring the abundance of the tripeptide in complex matrices like biological fluids or collagen hydrolysates. nih.gov The development of such targeted methods involves selecting specific precursor-to-fragment ion transitions to monitor, which minimizes interferences and enhances quantitative accuracy. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Tripeptide Analysis

While reversed-phase chromatography is effective, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative, particularly for the analysis of polar peptides. shodex.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method is adept at retaining and separating polar compounds that may have weak retention on traditional C18 columns. nih.gov

For a tripeptide like Glycyl-L-phenylalanyl-L-methionine, which contains both polar (glycine) and non-polar (phenylalanine, methionine) residues, HILIC can offer unique selectivity. The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. This makes it particularly suitable for separating small, polar molecules like di- and tripeptides. shodex.com The use of HILIC coupled with mass spectrometry (HILIC-MS) provides a sensitive and specific method for analyzing such compounds in complex biological samples. nih.gov

Isotopic Labeling Strategies for Metabolomic and Proteomic Studies

Isotopic labeling is a powerful strategy for the accurate quantification of peptides in complex biological samples within metabolomic and proteomic studies. nih.govcreative-proteomics.com This technique involves introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the peptide of interest, which then serves as an internal standard. cpcscientific.com Because the isotopically labeled peptide is chemically identical to the endogenous (unlabeled) peptide, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. cpcscientific.com

The key difference is the mass shift due to the incorporated heavy isotopes, allowing the mass spectrometer to distinguish between the labeled standard and the native analyte. washington.edu By adding a known amount of the labeled Glycyl-L-phenylalanyl-L-methionine to a sample, the absolute quantity of the endogenous tripeptide can be determined by comparing the signal intensities of the labeled and unlabeled forms. cpcscientific.com This approach, often referred to as the Absolute Quantification (AQUA) method, provides highly accurate and precise measurements, correcting for sample loss during preparation and variations in instrument response. cpcscientific.com Various labeling strategies exist, including the use of stable isotope-labeled amino acids during peptide synthesis or chemical labeling of the peptide post-synthesis. cpcscientific.comwashington.edu

Development of Bioanalytical Assays for Tripeptide Detection in Complex Mixtures

The detection of specific tripeptides like Glycyl-L-phenylalanyl-L-methionine in complex biological matrices such as plasma, urine, or tissue extracts necessitates the development of robust and sensitive bioanalytical assays. These assays are typically based on LC-MS/MS due to its inherent specificity and sensitivity. The development process involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is crucial to remove interfering substances and enrich the analyte of interest. This can involve techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. The choice of chromatographic conditions, including the column type (e.g., reversed-phase, HILIC) and mobile phase composition, is optimized to achieve good separation of the tripeptide from other matrix components. lcms.cz

For the mass spectrometric detection, a highly selective method such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is typically employed. In these methods, specific precursor-to-product ion transitions for Glycyl-L-phenylalanyl-L-methionine are monitored, providing a high degree of certainty in identification and quantification. The validation of such bioanalytical assays is performed according to regulatory guidelines to ensure their accuracy, precision, linearity, and stability. Derivatization techniques, using reagents like phenylisothiocyanate (PITC) which reacts with the amino group, can also be employed to enhance detection sensitivity, particularly for UV detection in HPLC. usp.org

Theoretical and Computational Investigations of Glycyl L Phenylalanyl L Methionine

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Properties

Ab initio and Density Functional Theory (DFT) methods are fundamental quantum mechanical calculations that can elucidate the electronic structure and properties of molecules from first principles, without the need for empirical parameters. For a peptide like Glycyl-L-phenylalanyl-L-methionine (Gly-Phe-Met), these studies can predict a range of properties that govern its reactivity and interactions.

DFT calculations would typically be employed to determine key electronic descriptors for Gly-Phe-Met. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Time-dependent DFT (TD-DFT) can be used to investigate the excited-state properties of the tripeptide. Studies on phenylalanine-containing peptides have utilized TD-DFT to explore their low-lying excited states, which is relevant for understanding their response to UV radiation and potential photochemical reactions. researchgate.net

Table 1: Computed Properties of Glycyl-L-phenylalanyl-L-methionine nih.gov

| Property | Value |

| Molecular Weight | 353.4 g/mol |

| Molecular Formula | C16H23N3O4S |

| XLogP3 | -2.2 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 11 |

| Exact Mass | 353.14092740 |

| Topological Polar Surface Area | 147 Ų |

| Heavy Atom Count | 24 |

| Formal Charge | 0 |

| Complexity | 428 |

Molecular Docking and Binding Free Energy Calculations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding biological processes at a molecular level. For Gly-Phe-Met, molecular docking could be used to predict its binding mode and affinity to various protein targets.

The process involves placing the tripeptide into the binding site of a receptor and evaluating the fit using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. The interactions that contribute to binding include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, a study on the interactions of a peptide containing phenylalanine and aspartic acid with the SOD enzyme utilized molecular docking to elucidate the binding mechanism. researchgate.net

Following molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to calculate the binding free energy. These methods provide a more accurate estimation of the binding affinity by considering the solvent effects and the conformational changes upon binding. The binding free energy (ΔG_bind) is a key thermodynamic parameter that determines the strength of the interaction between the ligand (Gly-Phe-Met) and its receptor.

While no specific molecular docking studies targeting Gly-Phe-Met have been published, its structural similarity to other biologically active peptides suggests it could interact with a range of receptors. For instance, peptides containing the Phe-Met motif are known to be involved in various biological processes. medchemexpress.comglpbio.com

Table 2: Key Interactions in Peptide-Protein Binding

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Predictive Modeling of Tripeptide Conformational Behavior and Stability

The biological function of a peptide is intimately linked to its three-dimensional structure or conformation. Gly-Phe-Met is a flexible molecule with several rotatable bonds, allowing it to adopt a multitude of conformations in solution. Understanding its conformational preferences and stability is crucial for predicting its biological activity.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biomolecules. An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into the flexibility, conformational changes, and stability of the peptide. A study on the conformational analysis of the similar tripeptide L,L-Gly-Phe-Phe using MD simulations in explicit water revealed its dynamic behavior and the distribution of sterically allowed conformations. mdpi.com

The stability of the tripeptide can be assessed by analyzing the root-mean-square deviation (RMSD) of the backbone atoms over the course of the simulation. A stable conformation will exhibit smaller fluctuations in its RMSD.

In Silico Screening and Design of Novel Glycyl-L-phenylalanyl-L-methionine Derivatives

In silico screening and rational design are powerful strategies for discovering and optimizing bioactive molecules. Starting from the structure of Gly-Phe-Met, computational methods can be used to design novel derivatives with potentially enhanced properties, such as improved binding affinity, selectivity, or stability.

One common approach is to perform virtual screening of large chemical libraries to identify molecules that are structurally similar to Gly-Phe-Met or that are predicted to bind to a specific target with high affinity. This can be followed by structure-based drug design, where modifications are made to the peptide sequence or side chains to improve its interaction with the target receptor. For example, computational studies have been used to design peptide inhibitors for various enzymes by modifying the peptide sequence to enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of Gly-Phe-Met derivatives with their biological activity. These models can then be used to predict the activity of new, untested derivatives, thereby guiding the design process.

For instance, one could systematically replace each amino acid in the Gly-Phe-Met sequence with other natural or unnatural amino acids to explore the structure-activity relationship. The introduction of constraints, such as cyclization, can also be explored to improve the stability and conformational rigidity of the peptide. Computational tools can aid in predicting the stability of these modified peptides.

Emerging Research Frontiers and Future Directions for Glycyl L Phenylalanyl L Methionine Studies

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic framework for understanding the complex interactions within a biological system. Rather than studying components in isolation, it seeks to understand how they function together. For a simple tripeptide like Gly-Phe-Met, integrating it into systems biology approaches means moving beyond its basic biochemical properties to explore its role within the larger context of cellular networks, including metabolic and signaling pathways. This could involve studying how its presence or absence affects the proteome, metabolome, or transcriptome of a cell, providing a comprehensive picture of its biological impact.

A key strategy within systems biology is the use of high-throughput screening (HTS) to rapidly assess the interactions of thousands of molecules. polarispeptides.com Virtual and experimental libraries containing vast numbers of peptides can be screened to identify novel interactions with proteins or other biological targets. mdpi.comnih.gov High-throughput virtual screening (HTVS) has become a critical tool, employing computational algorithms to analyze massive collections of chemical compounds and predict their biological activities, thus saving significant time and resources. acs.org

In this context, tripeptide libraries, which include variants of the Gly-Phe-Met sequence, can be screened against entire proteomes or specific protein families to uncover new binding partners. nih.gov This approach is instrumental in identifying bioactive peptides that can modulate protein-protein interactions, which are often challenging to target with traditional small molecules. mdpi.comnih.gov For instance, a screening campaign could reveal that Gly-Phe-Met or similar tripeptides have an affinity for a particular enzyme or receptor, suggesting a previously unknown biological function. These methods have been successfully used to identify novel peptide inhibitors for various enzymes and receptors. acs.orgnih.gov

Table 1: Methodologies in High-Throughput Screening for Peptide Libraries

| Methodology | Description | Key Advantages | Relevant Applications |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Computational screening of large digital peptide libraries against target protein structures to predict binding affinities. acs.org | Cost-effective, extremely fast, allows screening of massive (up to 10¹⁴) virtual libraries. acs.org | Initial discovery of potential bioactive peptides, lead optimization. mdpi.comnih.gov |

| Protein Microarray Screening | Immobilized target proteins (e.g., integrins) on a chip are exposed to a library of peptides to identify binding interactions. nih.gov | High-throughput analysis of protein-peptide interactions in a parallel format, suitable for identifying inhibitors. nih.gov | Screening for novel peptide ligands against specific receptors. nih.gov |

| One-Bead One-Compound (OBOC) Libraries | Combinatorial synthesis of a large library of peptides where each bead holds a unique peptide sequence. | Can generate immense library diversity (e.g., 10⁷ compounds); compatible with on-bead screening methods. | Discovery of cyclic peptide antibiotics and other bioactive compounds. |

| Phage Display | A genetic engineering technique where a library of peptide variants is expressed on the surface of bacteriophages. | Connects the peptide's phenotype directly to its genotype, simplifying the identification of active sequences. | Identifying peptides that bind to specific targets like antibodies, enzymes, and cell surface receptors. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

To understand not just if Gly-Phe-Met interacts with a target but how it does so in real-time requires advanced spectroscopic methods. These techniques can provide detailed insights into the structural dynamics and kinetics of molecular interactions as they occur. researchgate.net For peptides, techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and circular dichroism are invaluable for studying conformational changes, binding events, and folding dynamics. researchgate.net

For example, Förster Resonance Energy Transfer (FRET) can be used to measure the proximity between Gly-Phe-Met (labeled with a fluorescent probe) and a target protein. researchgate.net This allows for real-time monitoring of binding and dissociation. Furthermore, rotor fluorophores, a class of activatable fluorescent molecules, can be attached to peptides to create probes that become fluorescent only upon binding to a protein, offering a highly sensitive method for imaging and real-time monitoring of protein interactions in living cells. acs.org Such techniques could be pivotal in elucidating the precise mechanism by which Gly-Phe-Met might exert a biological effect, providing a dynamic view that static assays cannot capture. acs.org

Synergy of Computational and Experimental Approaches in Tripeptide Science

The modern study of peptides, including tripeptides, relies heavily on the synergy between computational modeling and experimental validation. rsc.orgnih.gov Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, can predict the stable conformations of a tripeptide like Gly-Phe-Met, its interaction energies with a target, and the potential effects of modifications. rsc.orgnih.gov These predictions can then guide experimental work, making it more efficient and targeted. researchgate.net

For instance, computational models can predict how the sequence of amino acids in a tripeptide influences its tendency to self-assemble or form specific secondary structures. rsc.orgresearchgate.net These predictions can then be tested experimentally using techniques like transmission electron microscopy (TEM) or infrared spectroscopy. researchgate.net This integrated approach has been used to understand the self-assembly of Fmoc-tripeptides and to identify key molecular interactions driving the formation of nanostructures. rsc.org This synergy is crucial for rationally designing peptides with desired properties and for interpreting complex experimental data at a molecular level. nih.gov

Development of Glycyl-L-phenylalanyl-L-methionine as a Research Tool for Cellular Compartment Studies

A significant frontier in cell biology is the development of tools to probe and deliver molecules to specific subcellular compartments. Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and are increasingly used as vehicles to deliver therapeutic or diagnostic cargoes into cells. nih.govresearchgate.net While the intrinsic ability of Gly-Phe-Met to act as a CPP is unknown, its structure could serve as a backbone for the design of novel research tools.

By modifying the tripeptide—for example, by adding cationic residues (like arginine or lysine) or by attaching a fluorescent reporter or a bioactive cargo—it could be engineered into a probe for cellular studies. researchgate.net The hydrophobic nature of phenylalanine and the unique properties of the sulfur-containing methionine could influence its interaction with cellular membranes. healthline.comdrugbank.com Automated high-content imaging techniques could then be used to quantitatively assess the cellular uptake and subcellular localization of these modified Gly-Phe-Met probes. researchgate.net This would involve tracking the peptide's journey into different cellular compartments, such as the cytosol, mitochondria, or nucleus, providing valuable information on its transport mechanisms and potential as a delivery vehicle. researchgate.netnih.gov

Table 2: Constituent Amino Acids of Glycyl-L-phenylalanyl-L-methionine and Their Properties

| Amino Acid | Abbreviation | Type | Key Properties Relevant to Peptide Function |

|---|---|---|---|

| Glycine (B1666218) | Gly / G | Nonpolar, Aliphatic | The smallest amino acid, provides conformational flexibility to the peptide backbone. medlineplus.gov |

| L-Phenylalanine | Phe / F | Aromatic, Nonpolar | Aromatic side chain contributes to hydrophobic and π–π stacking interactions, important for binding and self-assembly. medlineplus.gov |

| L-Methionine | Met / M | Nonpolar, Sulfur-containing | An essential amino acid; its sulfur group can be a target for oxidation and is involved in producing key molecules like S-adenosylmethionine (SAM). healthline.commedlineplus.gov |

Q & A

Basic Research Questions

Q. How can the structural conformation of Glycyl-L-phenylalanyl-L-methionine be characterized experimentally?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) for stereochemical analysis. For NMR, dissolve the peptide in deuterated dimethyl sulfoxide (DMSO-d6) and acquire 2D NOESY spectra to resolve backbone amide proton interactions. Compare observed chemical shifts with PubChem reference data for similar tripeptides . Infrared spectroscopy (FTIR) can supplement analysis by identifying characteristic amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands.

Q. What in vitro synthesis protocols are recommended for Glycyl-L-phenylalanyl-L-methionine?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Activate carboxyl groups with HBTU/HOBt in N,N-dimethylformamide (DMF). Sequentially couple Gly, L-Phe, and L-Met residues to a Wang resin. Cleave the peptide with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2 hours. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What are critical stability considerations for storing Glycyl-L-phenylalanyl-L-methionine?

- Methodological Answer : Store lyophilized peptides at -20°C in airtight, light-resistant containers under argon. For solutions, use pH 6–7 buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months; instability may arise from methionine oxidation (detectable as sulfoxide peaks at ~210 nm) .

Q. Which analytical techniques ensure purity and identity validation?

- Methodological Answer : Combine high-resolution LC-MS (Q-TOF) for mass accuracy (±5 ppm) and ion-mobility spectrometry for conformational purity. Validate against certified reference materials (CRMs) from PubChem or ChemIDplus. For chiral purity, use chiral stationary phase HPLC (e.g., Crownpak CR(+) column) with 0.1 M HClO4 mobile phase .

Advanced Research Questions

Q. How to resolve contradictions in reported degradation pathways under varying pH?

- Methodological Answer : Replicate studies under controlled conditions (pH 2–12, 25–37°C) using standardized buffers (e.g., glycine-HCl for acidic, Tris-HCl for basic). Quantify degradation products via LC-MS/MS and apply multivariate ANOVA to assess pH-dependent trends. Address discrepancies by isolating intermediates (e.g., diketopiperazines) via preparative TLC .

Q. What computational strategies model enzyme interactions with Glycyl-L-phenylalanyl-L-methionine?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the peptide’s SMILES string (e.g., InChI=1S/C16H23N3O4S...) and enzyme PDB structures. Optimize force fields (CHARMM36) for sulfur-containing residues. Validate with free-energy perturbation (FEP) calculations and compare binding affinities with surface plasmon resonance (SPR) data .

Q. How to optimize SPPS parameters for high-yield production?

- Methodological Answer : Screen coupling agents (e.g., HATU vs. PyBOP) and reaction times (30–120 min) using a Design of Experiments (DoE) approach. Monitor coupling efficiency via Kaiser test. For methionine residues, pre-oxidize resins with 0.1 M ammonium persulfate to minimize side reactions. Achieve >95% yield by iterative deprotection/coupling cycles .

Q. What experimental approaches validate biological activity in cellular assays?

- Methodological Answer : Use luciferase-based reporter assays (e.g., NF-κB activation) in HEK293 cells. Pre-treat cells with 10–100 µM peptide for 24 hours, then stimulate with TNF-α. Normalize data to housekeeping genes (GAPDH) and confirm dose-response trends via nonlinear regression (GraphPad Prism). Replicate in primary cells (e.g., PBMCs) to assess physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.